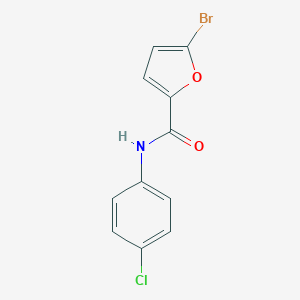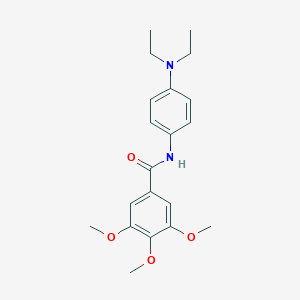
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that has a molecular weight of 308.4 g/mol. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- works by binding to specific sites on proteins and DNA. It has been shown to bind to the active site of cytochrome P450 and inhibit its activity. It has also been shown to bind to the active site of monoamine oxidase and inhibit its activity. In addition, it has been shown to bind to DNA and inhibit the activity of DNA polymerase.
Effets Biochimiques Et Physiologiques
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. In addition, it has been shown to bind to DNA and inhibit the activity of DNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- has several advantages for lab experiments. It is a fluorescent probe that can be used to study the binding of ligands to proteins and DNA. It is also a substrate for enzymes such as cytochrome P450 and monoamine oxidase, making it useful for studying enzyme activity. However, this compound has limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, it has been shown to have cytotoxic effects, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy-. One direction is to study its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells, and further studies could lead to the development of new cancer treatments. Another direction is to study its potential as a fluorescent probe for studying protein and DNA binding. This could lead to the development of new methods for studying protein and DNA interactions. Finally, further studies could be done to understand the mechanism of action of Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- in more detail, which could lead to the development of new drugs and treatments.
Méthodes De Synthèse
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- can be synthesized using various methods. One of the most common methods is the reaction of 4-methoxybenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The resulting product is then reacted with 3,4,5-trimethoxyaniline to produce Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy-. This method has been used to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe to study the binding of ligands to proteins and DNA. It has also been used as a substrate for enzymes such as cytochrome P450 and monoamine oxidase. In addition, it has been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
10328-62-8 |
|---|---|
Nom du produit |
Benzanilide, 4'-(diethylamino)-3,4,5-trimethoxy- |
Formule moléculaire |
C20H26N2O4 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-6-22(7-2)16-10-8-15(9-11-16)21-20(23)14-12-17(24-3)19(26-5)18(13-14)25-4/h8-13H,6-7H2,1-5H3,(H,21,23) |
Clé InChI |
AFOSAWIRQANDEO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Autres numéros CAS |
10328-62-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



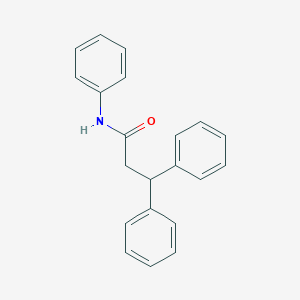
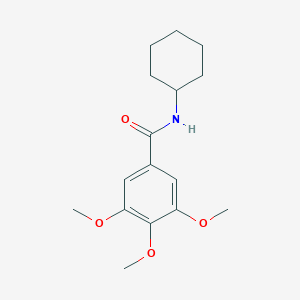
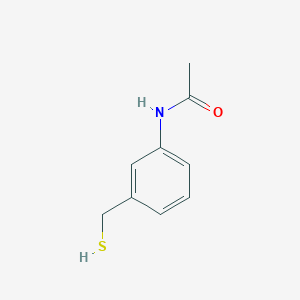
![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)
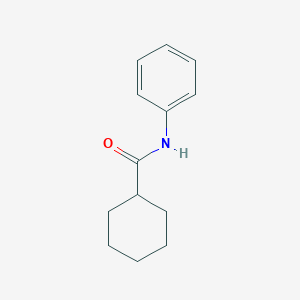

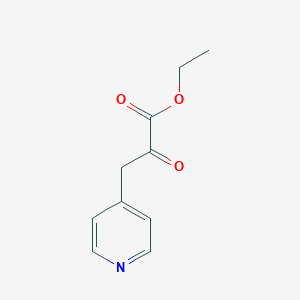
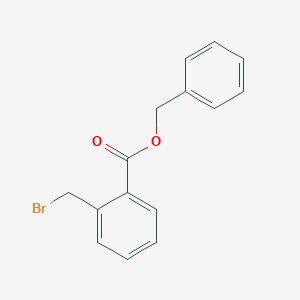
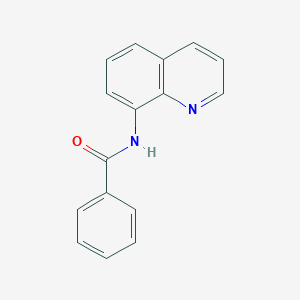
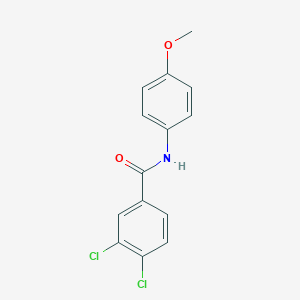
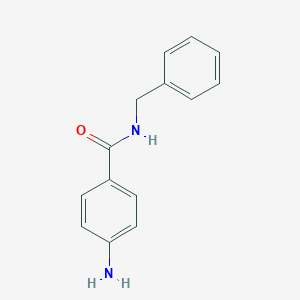
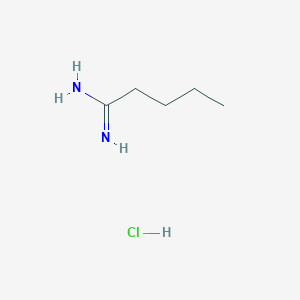
![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)
